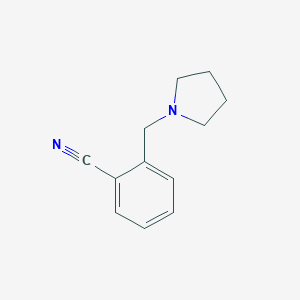

2-(Pyrrolidin-1-ylmethyl)benzonitrile

説明

2-(Pyrrolidin-1-ylmethyl)benzonitrile is a compound that can be inferred to have a pyrrolidine ring attached to a benzonitrile moiety through a methylene bridge. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the potential chemistry of 2-(Pyrrolidin-1-ylmethyl)benzonitrile.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Although the exact synthesis of 2-(Pyrrolidin-1-ylmethyl)benzonitrile is not detailed, similar synthetic strategies could potentially be applied, utilizing pyrrolidine instead of pyridine or picoline as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrido[1,2-a]benzimidazole derivatives, is characterized by NMR, MS, IR spectra, and X-ray crystallography . These techniques could be used to determine the structure of 2-(Pyrrolidin-1-ylmethyl)benzonitrile, ensuring the correct formation of the target compound.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex. For instance, the reaction of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile proceeds through several intermediates before yielding 2-phenacylpyridine . This suggests that 2-(Pyrrolidin-1-ylmethyl)benzonitrile could also undergo lithiation and subsequent reactions, potentially leading to new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be diverse. For example, polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties . Similarly, benzonitrile and pyridine adducts of bis(pentafluorophenyl)zinc show distinct supramolecular architectures . These findings indicate that 2-(Pyrrolidin-1-ylmethyl)benzonitrile may also display unique physical and chemical characteristics, which could be explored for various applications.

Relevant Case Studies

Case studies involving benzonitrile derivatives often focus on their applications in medicinal chemistry and materials science. For instance, substituted benzonitriles have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists . Additionally, metal complexes based on pyridinyl benzonitriles have been studied for their electrocatalytic activity in the hydrogen evolution reaction . These examples highlight the potential utility of 2-(Pyrrolidin-1-ylmethyl)benzonitrile in similar domains.

科学的研究の応用

Selective Androgen Receptor Modulators (SARMs)

2-(Pyrrolidin-1-ylmethyl)benzonitrile derivatives have been studied for their potential as selective androgen receptor modulators (SARMs), which could have therapeutic applications in areas such as muscle wasting and central nervous system disorders. Aikawa et al. (2017) developed a derivative showing strong androgen receptor binding affinity and good pharmacokinetic profiles in various animal models, suggesting its suitability as a clinical candidate for SARMs (Aikawa et al., 2017).

Fused 2-Benzazepine Derivatives

Gorulya et al. (2011) explored the synthesis of 2-benzazepine derivatives using 2-(Pyrrolidin-1-ylmethyl)benzonitrile. This compound demonstrated the potential to undergo transformations influenced by solvent polarity, leading to the formation of hexahydro-1H-pyrrolo[1,2-b][2]benzazepine-11-carbonitriles, which could have significant implications in chemical synthesis (Gorulya et al., 2011).

Small Molecule Anticancer Drugs

Zhang et al. (2018) reported on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs. The study provided a high-yield synthetic method for this compound, indicating its significance in the development of new anticancer drugs (Zhang et al., 2018).

Chemical Reaction Mechanisms

Konakahara and Sato (1983) discussed the reaction mechanism of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile, providing insight into the chemical behavior and potential applications of benzonitrile derivatives in synthetic chemistry (Konakahara & Sato, 1983).

Flash Vacuum Pyrolysis Studies

Khalafy and Prager (1998) characterized the flash vacuum pyrolysis products of 2-(benzotriazol-1-ylmethyl)benzonitrile and similar compounds, contributing to the understanding of the thermal behavior of these compounds under vacuum conditions (Khalafy & Prager, 1998).

将来の方向性

The pyrrolidine ring, a key feature of “2-(Pyrrolidin-1-ylmethyl)benzonitrile”, is widely used in the design of new compounds with different biological profiles . This suggests that “2-(Pyrrolidin-1-ylmethyl)benzonitrile” and similar compounds may have potential applications in drug discovery and other areas of research .

特性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-5-1-2-6-12(11)10-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOHCCLAFSXLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427867 | |

| Record name | 2-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylmethyl)benzonitrile | |

CAS RN |

135277-07-5 | |

| Record name | 2-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

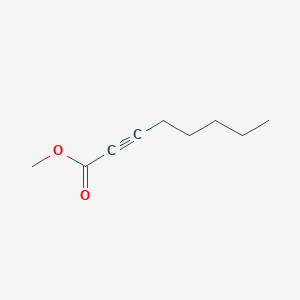

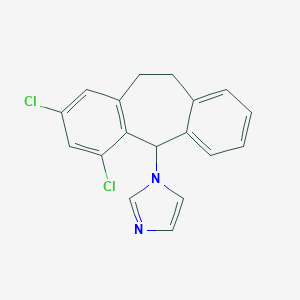

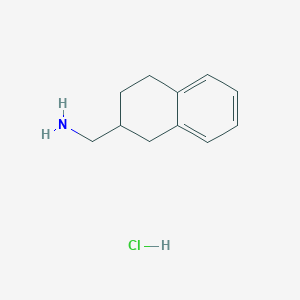

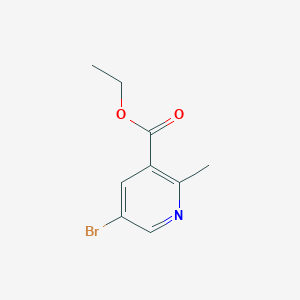

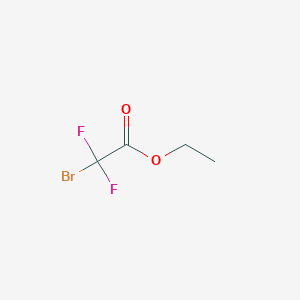

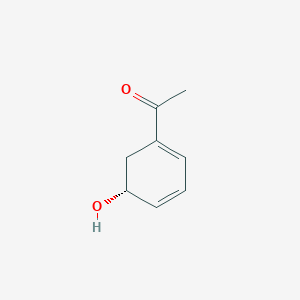

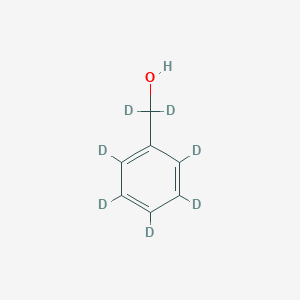

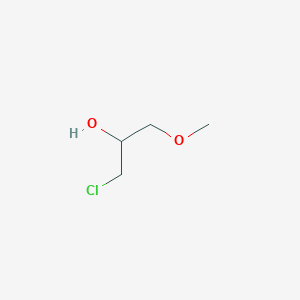

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)

![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)